molecular formula C18H16O8 B1264608 Versiconol

Versiconol

Cat. No.: B1264608
M. Wt: 360.3 g/mol
InChI Key: ZLIRCPWCWHTYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Versiconol is an organic compound known for its unique chemical structure and properties. This compound is part of the anthraquinone family, which is characterized by a three-ring structure with two ketone groups. The presence of multiple hydroxyl groups in its structure makes it highly reactive and useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Versiconol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable anthraquinone derivative.

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the anthraquinone ring.

    Alkylation: The addition of the 1,4-dihydroxybutan-2-yl group to the anthraquinone core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Versiconol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone groups can be reduced to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products

The major products formed from these reactions include various substituted anthraquinones and quinones, which have applications in dyes, pigments, and pharmaceuticals.

Scientific Research Applications

Versiconol has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in cancer therapy.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Versiconol involves its interaction with cellular components. The compound can act as an electron donor or acceptor, participating in redox reactions. It targets specific molecular pathways, such as the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division. This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydroxyanthraquinone: Shares a similar anthraquinone core but lacks the 1,4-dihydroxybutan-2-yl group.

    2-Hydroxyanthraquinone: Contains fewer hydroxyl groups and different substitution patterns.

    Alizarin: A well-known anthraquinone derivative used as a dye.

Uniqueness

Versiconol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple hydroxyl groups and the presence of the 1,4-dihydroxybutan-2-yl group make it highly reactive and versatile in various applications.

Properties

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

IUPAC Name

2-(1,4-dihydroxybutan-2-yl)-1,3,6,8-tetrahydroxyanthracene-9,10-dione

InChI

InChI=1S/C18H16O8/c19-2-1-7(6-20)13-12(23)5-10-15(17(13)25)18(26)14-9(16(10)24)3-8(21)4-11(14)22/h3-5,7,19-23,25H,1-2,6H2

InChI Key

ZLIRCPWCWHTYNP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)CO)O)O)O

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)CO)O)O)O

Synonyms

versiconol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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